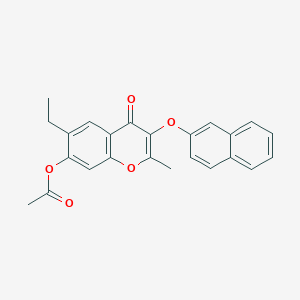![molecular formula C18H23FN4O B6119752 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells.
Wirkmechanismus
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone works by inhibiting the activity of BTK, a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a critical role in the survival and proliferation of cancer cells, and its inhibition leads to cell death and tumor regression. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to be a potent and selective inhibitor of BTK, with minimal off-target effects.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the activation of immune cells such as macrophages and dendritic cells. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is its potency and selectivity for BTK, which makes it a useful tool for studying the role of this protein in cancer biology. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to be effective against cancer cells that are resistant to other therapies, which makes it a promising candidate for combination therapy. However, one limitation of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone. One area of research is the development of combination therapies that include 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone, as it has been shown to have synergistic effects with other anticancer agents. Another area of research is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory diseases. Finally, the development of more potent and selective BTK inhibitors based on the structure of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone is also an area of active research.
Synthesemethoden
The synthesis of 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The starting material is 2-chloro-6-methyl-5-propylpyrimidin-4(3H)-one, which is treated with potassium carbonate and 2-fluoroaniline to form the intermediate 2-(2-fluorophenyl)-6-methyl-5-propylpyrimidin-4(3H)-one. This intermediate is then reacted with piperazine in the presence of a palladium catalyst to form the final product, 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent antitumor activity both in vitro and in vivo, and to be effective against cancer cells that are resistant to other therapies. 2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to have synergistic effects when used in combination with other anticancer agents.
Eigenschaften
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-3-6-14-13(2)20-18(21-17(14)24)23-11-9-22(10-12-23)16-8-5-4-7-15(16)19/h4-5,7-8H,3,6,9-12H2,1-2H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGMVBNVXIKREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-tert-butylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B6119671.png)
![N-(3-chloro-2-methylphenyl)-4-{[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6119677.png)
![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6119687.png)
![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6119719.png)
![3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6119736.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B6119741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B6119749.png)
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B6119766.png)
![N-1,3-benzodioxol-5-yl-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B6119769.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6119779.png)